4-(1,3-benzodioxol-5-ylcarbonyl)-4H-1,2,4-triazol-3-amine
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Description
4-(1,3-benzodioxol-5-ylcarbonyl)-4H-1,2,4-triazol-3-amine, also known as BTA-1, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. BTA-1 is a triazole derivative that has been found to exhibit several biochemical and physiological effects, making it a promising candidate for further research.
Scientific Research Applications
Organic Synthesis and Structural Analysis
Research has been conducted on the synthesis and structural analysis of inorganic-organic hybrid compounds using multidentate N-donor molecules. These compounds have shown potential in electrochemical properties and photocatalytic activities for the degradation of organic dyes, indicating their application in environmental remediation and advanced material sciences (Guo et al., 2019).
Antimicrobial Activities
Novel 1,2,4-triazole derivatives have been synthesized and evaluated for their antimicrobial activities. Some of these compounds exhibited good to moderate activities against test microorganisms, suggesting their potential in developing new antimicrobial agents (Bektaş et al., 2010).
Antitumor Activity
The synthesis and antitumor activity of certain 1,2,4-triazole derivatives have been investigated, with findings indicating good antitumor activity against specific cell lines. This highlights the potential of these compounds in cancer research and therapy development (Ye et al., 2015).
Corrosion Inhibition
Triazole derivatives have been studied for their effectiveness as corrosion inhibitors on mild steel in acidic media. These studies have provided insights into the mechanisms of corrosion inhibition and the potential for these compounds to protect industrial materials (Chaitra et al., 2015).
Electrochemical and Photophysical Properties
Research on bipolar molecules containing both hole-transporting triphenylamine and electron-transporting benzimidazole moieties for application in organic light-emitting diodes (OLEDs) has shown promising results. These molecules exhibit excellent thermal stability, good solubility, and efficient performance in phosphorescent OLEDs, indicating their potential in electronic and optoelectronic devices (Ge et al., 2008).
properties
IUPAC Name |
(3-amino-1,2,4-triazol-4-yl)-(1,3-benzodioxol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O3/c11-10-13-12-4-14(10)9(15)6-1-2-7-8(3-6)17-5-16-7/h1-4H,5H2,(H2,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBSHYXAWSVMNTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)N3C=NN=C3N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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